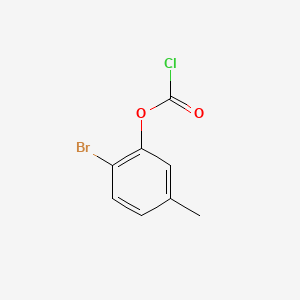
6-Isocyanatohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isocyanatohexanoic acid is an organic compound with the molecular formula C7H11NO3. It is a derivative of hexanoic acid, where an isocyanate group (-NCO) is attached to the sixth carbon atom of the hexanoic acid chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Isocyanatohexanoic acid can be synthesized through the reaction of hexanoic acid with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
Formation of Hexanoyl Chloride: Hexanoic acid reacts with phosgene to form hexanoyl chloride.
Formation of this compound: Hexanoyl chloride then reacts with ammonia to form this compound.
The reaction conditions typically involve maintaining a low temperature to control the reactivity of phosgene and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes the use of continuous flow reactors to handle the highly reactive intermediates safely. The reaction is carefully monitored to maintain optimal conditions and ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Isocyanatohexanoic acid undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols: React with this compound to form urethanes under mild conditions.
Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.
Water: Reacts with the isocyanate group to form carbamic acid, which can further decompose to form carbon dioxide and an amine.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
Wissenschaftliche Forschungsanwendungen
6-Isocyanatohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for research purposes, such as labeling proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of 6-isocyanatohexanoic acid primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is harnessed in various applications, such as the formation of polyurethanes, where the isocyanate group reacts with polyols to form a polymer network.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isothiocyanates: Compounds with the general structure R-N=C=S, known for their biological activity and use in organic synthesis.
Hexanoic Acid Derivatives: Other derivatives of hexanoic acid, such as hexanoyl chloride and hexanoic anhydride, which have different reactivities and applications.
Uniqueness
6-Isocyanatohexanoic acid is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound in the production of polyurethanes and other polymers, as well as in various research applications.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
6-isocyanatohexanoic acid |
InChI |
InChI=1S/C7H11NO3/c9-6-8-5-3-1-2-4-7(10)11/h1-5H2,(H,10,11) |
InChI-Schlüssel |
VEMIDQSYLDOEJC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




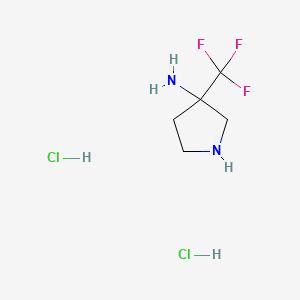
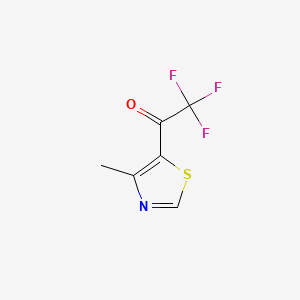

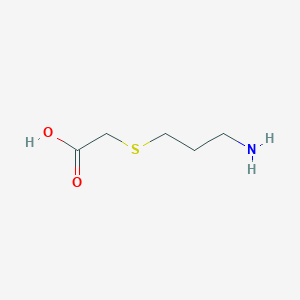
![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
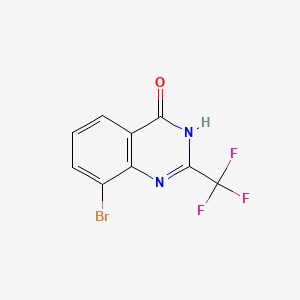
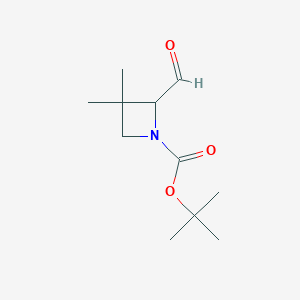
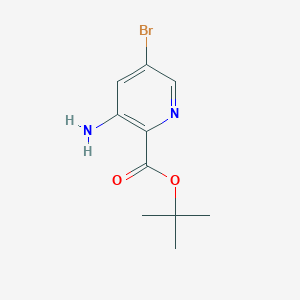
![1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521669.png)


